molecular formula C34H36N2O6 B4580113 7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B4580113
M. Wt: 568.7 g/mol
InChI Key: BHGWDRBVNVHQLO-UHFFFAOYSA-N
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Description

The compound is a complex quinoline derivative, a class known for their diverse biological activities and significance in medicinal chemistry. Quinoline derivatives have been explored for various pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitration, and functional group transformations. For instance, the synthesis of quinoline derivatives can be achieved through methods like the Friedländer synthesis, where a 2-aminobenzaldehyde is condensed with a ketone or a keto acid. Although specific synthesis details for this compound are not directly available, similar compounds have been synthesized through complex synthetic routes involving key steps like Friedel–Crafts reactions, cyclizations, and substitutions (Mizuno et al., 2006).

Scientific Research Applications

Disease-modifying Antirheumatic Drug Potential

Research into the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), a compound structurally related to the specified quinolinecarboxamide, has revealed its potential as a disease-modifying antirheumatic drug (DMARD). One metabolite, in particular, demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, suggesting the parent compound's relevance in developing new therapeutic strategies for rheumatic diseases (A. Baba et al., 1998).

Antimicrobial Activity

A series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which share a core structural motif with the quinolinecarboxamide of interest, was synthesized and evaluated for antimicrobial properties. Notably, specific derivatives exhibited significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting the scaffold's potential in developing novel antimicrobial agents (H. Agui et al., 1977).

Anti-inflammatory and Analgesic Properties

Further explorations into quinoxaline derivatives, closely related to the quinolinecarboxamide structure, have demonstrated notable anti-inflammatory and analgesic properties. This research underscores the compound's potential utility in pharmaceutical development aimed at treating conditions associated with inflammation and pain (K. Pradeep et al., 2014).

Synthetic Methodologies

Advancements in synthetic methodologies for compounds akin to the specified quinolinecarboxamide have broad implications for scientific research, particularly in pharmaceutical chemistry. Efficient synthesis techniques enable the exploration of analogs with enhanced pharmacological profiles, facilitating the discovery of novel therapeutic agents (I. Yavari et al., 2002).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O6/c1-6-42-24-11-9-10-22(16-24)32-31(34(38)36-25-12-7-8-13-28(25)39-3)20(2)35-26-17-23(18-27(37)33(26)32)21-14-15-29(40-4)30(19-21)41-5/h7-16,19,23,32,35H,6,17-18H2,1-5H3,(H,36,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGWDRBVNVHQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=CC=C5OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
7-(3,4-dimethoxyphenyl)-4-(3-ethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

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